4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide
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Overview
Description
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is an organic compound characterized by the presence of a bromine atom, a cyano group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide typically involves a multi-step process:
Amidation: The formation of the benzamide moiety involves the reaction of the brominated benzene derivative with an amine, specifically 1-cyano-3-methylcyclohexylamine, under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological macromolecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the bromine atom play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclohexylbenzamide
- 4-Bromo-N-(1-cyano-2-methylcyclohexyl)benzamide
- 4-Bromo-N-(1-cyano-4-methylcyclohexyl)benzamide
Uniqueness
4-Bromo-N-(1-cyano-3-methylcyclohexyl)benzamide is unique due to the specific positioning of the cyano and methyl groups on the cyclohexyl ring, which can influence its reactivity and binding properties compared to other similar compounds. This unique structure may result in distinct biological activities and applications.
Properties
IUPAC Name |
4-bromo-N-(1-cyano-3-methylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-11-3-2-8-15(9-11,10-17)18-14(19)12-4-6-13(16)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSVTPPIYHASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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